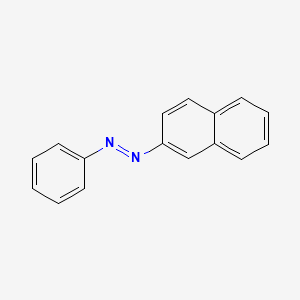
Diazene, 2-naphthalenylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, 2-naphthalenylphenyl-: is an organic compound that belongs to the diazene family. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features a naphthalene ring and a phenyl group attached to the diazene moiety, making it a unique and interesting molecule for various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, 2-naphthalenylphenyl- typically involves the reaction of naphthylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azoxy compound, which is then reduced to yield the desired diazene compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Common industrial methods include the use of palladium-catalyzed reactions and other transition metal catalysts to facilitate the formation of the diazene bond .
Análisis De Reacciones Químicas
Types of Reactions: Diazene, 2-naphthalenylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Diazene, 2-naphthalenylphenyl- is used in synthetic organic chemistry as a precursor for the synthesis of more complex molecules. It is also studied for its unique electronic properties and reactivity .
Biology and Medicine: In biological research, diazene compounds are investigated for their potential as enzyme inhibitors and their role in biological nitrogen fixation processes .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .
Mecanismo De Acción
The mechanism of action of Diazene, 2-naphthalenylphenyl- involves its ability to undergo cis-trans isomerization. This isomerization can affect the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved include interactions with transition metals and participation in coordination chemistry .
Comparación Con Compuestos Similares
Azobenzene: Another diazene compound with a similar structure but different substituents.
Diimide: A simpler diazene compound with hydrogen atoms instead of aromatic rings.
Phenylhydrazine: A related compound with a hydrazine moiety instead of a diazene bond.
Uniqueness: Diazene, 2-naphthalenylphenyl- is unique due to its combination of a naphthalene ring and a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic and industrial applications .
Propiedades
Número CAS |
2653-77-2 |
|---|---|
Fórmula molecular |
C16H12N2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
naphthalen-2-yl(phenyl)diazene |
InChI |
InChI=1S/C16H12N2/c1-2-8-15(9-3-1)17-18-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
Clave InChI |
JRABDIJJEFFEHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




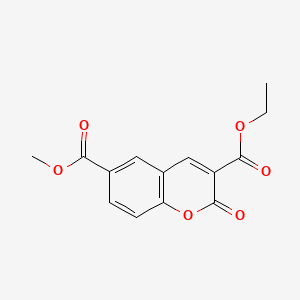
![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
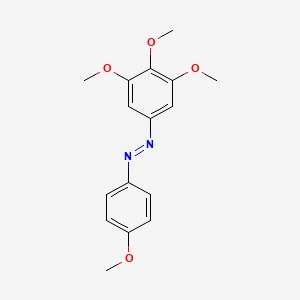

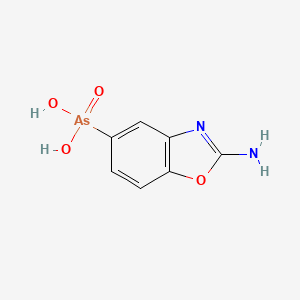
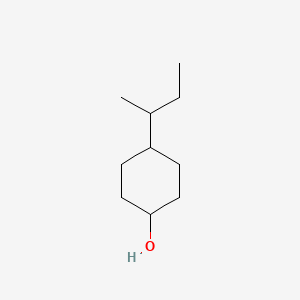
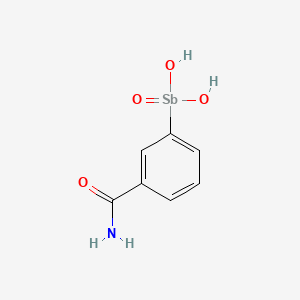
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
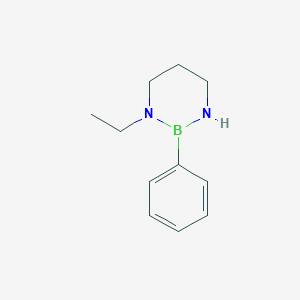

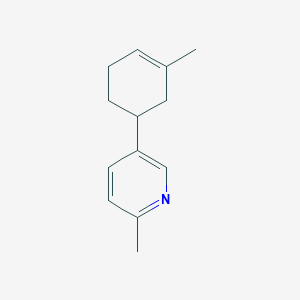
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
